molecular formula C14H19BClNO4 B8129568 Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8129568
M. Wt: 311.57 g/mol
InChI Key: WZVAPEUELOZXOQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of an appropriate precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-efficiency catalysts to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation with palladium catalysts. This process is crucial in the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-amino-4-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate apart from similar compounds is its unique combination of functional groups, which enhances its reactivity and versatility in synthetic applications. The presence of both amino and chloro substituents provides additional sites for chemical modification, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

methyl 3-amino-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(17)11(9)16/h6-7H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVAPEUELOZXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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